molecular formula C22H18N4O6S2 B6481575 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886915-28-2

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6481575
CAS No.: 886915-28-2
M. Wt: 498.5 g/mol
InChI Key: QJWJHHKGAXQRLW-UHFFFAOYSA-N
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Description

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.06677665 g/mol and the complexity rating of the compound is 895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a type of enzyme that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, a key step in tumor cell metabolism .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is the primary metabolic pathway used by tumor cells under hypoxic conditions . This disruption can lead to a decrease in tumor cell proliferation and growth .

Result of Action

The inhibition of CA IX by this compound results in a significant anti-proliferative effect on tumor cells . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is often upregulated in response to the acidic conditions created by tumor hypoxia Additionally, the stability of the compound may be affected by factors such as temperature and the presence of other biochemical substances

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWJHHKGAXQRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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